molecular formula C9H14N2 B12888774 (2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile

(2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile

Cat. No.: B12888774
M. Wt: 150.22 g/mol
InChI Key: FLGUXCAINLMICG-YWEYNIOJSA-N
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Description

(2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile is a compound with a unique structure that has garnered interest in various biological contexts. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C10H15NC_{10}H_{15}N, and it possesses a molecular weight of approximately 165.23 g/mol. The structure features a pyrrolidine ring, which is known for its involvement in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases .
  • Kappa-opioid Receptor Agonism : Preliminary studies suggest that this compound may act as a kappa-opioid receptor agonist, which could have implications for pain management and mood disorders .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

  • Inhibition of Inflammatory Pathways : The compound may inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators.
  • Antioxidant Activity : It may enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress in cells.
  • Modulation of Neurotransmitter Systems : By acting on kappa-opioid receptors, it may modulate neurotransmitter release and contribute to its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Inflammation : A study published in Journal of Pharmacology demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .
  • Neuroprotection Research : Another study highlighted its protective effects against glutamate-induced toxicity in neuronal cell cultures, indicating potential applications in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6
NeuroprotectiveProtection against oxidative stress
Kappa-opioid AgonismModulation of pain pathways

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2Z)-2-(4,5,5-trimethylpyrrolidin-2-ylidene)acetonitrile

InChI

InChI=1S/C9H14N2/c1-7-6-8(4-5-10)11-9(7,2)3/h4,7,11H,6H2,1-3H3/b8-4-

InChI Key

FLGUXCAINLMICG-YWEYNIOJSA-N

Isomeric SMILES

CC1C/C(=C/C#N)/NC1(C)C

Canonical SMILES

CC1CC(=CC#N)NC1(C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.